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Compound of Interest

Compound Name:
Dimethyl (2-oxo-4-

phenylbutyl)phosphonate

Cat. No.: B1301948 Get Quote

An In-depth Technical Guide on the Structural Properties of Dimethyl (2-oxo-4-
phenylbutyl)phosphonate

Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate, with the CAS Registry Number 41162-19-0, is

an organophosphorus compound of significant interest in pharmaceutical and chemical

research.[1] Systematically named 1-dimethoxyphosphoryl-4-phenylbutan-2-one, its structure

features a four-carbon chain with a ketone at the second position, a phenyl group at the fourth,

and a dimethyl phosphonate group at the first position.[1] This compound is notably recognized

as an impurity of Bimatoprost, an anti-glaucoma medication that is a synthetic prostamide

structurally related to prostaglandin F2α.[2][3][4] This guide provides a comprehensive

overview of its structural properties, characterization methods, and synthesis, tailored for

researchers and professionals in drug development.

Physicochemical Properties
The fundamental physical and chemical characteristics of Dimethyl (2-oxo-4-
phenylbutyl)phosphonate are summarized below. These properties are crucial for its

handling, formulation, and analysis.

Table 1: General Properties
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Property Value Reference

CAS Number 41162-19-0 [1][2]

Molecular Formula C₁₂H₁₇O₄P [1][2]

Molecular Weight 256.23 g/mol [1][2][4]

Appearance Clear yellow liquid or solid [3]

| IUPAC Name | 1-dimethoxyphosphoryl-4-phenylbutan-2-one |[1] |

Table 2: Quantitative Physical Data

Property Value

Exact Mass 256.0864 Da[1]

Density 1.152 - 1.2 g/cm³[1][2][3]

Melting Point 120-122 °C[1][2][3]

Boiling Point
362.7 °C at 760 mmHg; 120-122 °C at 0.5

mmHg[1][2][3]

Flash Point >110 °C[2]

| Refractive Index | 1.494[2][3] |

Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of Dimethyl (2-
oxo-4-phenylbutyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR are powerful tools for elucidating the molecular structure.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.20–7.40 Multiplet -
Aromatic protons
(C₆H₅)[1]

3.65–3.75 Doublet 10.8
Methoxy protons

(OCH₃)[1]

| 2.50–2.90 | Complex Multiplet | - | Methylene groups (CH₂)[1] |

Table 4: ³¹P NMR Data (161.9 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

| 20–25 | Phosphonate ester[1] |

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups within the molecule.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

1715–1725 C=O stretch (ketone)[1]

1240–1260 P=O stretch (strong)[1]

1020–1050 P-O-C asymmetric stretch[1]

| 950–980 | P-O-C symmetric stretch[1] |

Thermal Analysis
Thermal analysis provides insights into the compound's stability.
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Thermogravimetric Analysis (TGA): Shows decomposition beginning above 250°C, with the

release of phosphorus oxides and aromatic hydrocarbons.[1]

Differential Scanning Calorimetry (DSC): Indicates no polymorphic transitions below its

melting point.[1]

Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of this compound.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl (2-oxo-4-
phenylbutyl)phosphonate in ~0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a 400 MHz spectrometer.

¹H NMR: Obtain the spectrum using a standard pulse sequence, typically with a spectral

width covering 0-10 ppm.

³¹P NMR: Acquire the proton-decoupled ³¹P spectrum with a spectral width appropriate for

phosphonate esters (e.g., -50 to +50 ppm). The chemical shifts are referenced to an external

85% H₃PO₄ standard.

IR Spectroscopy Protocol
Sample Preparation: A small amount of the neat liquid or solid compound is placed between

two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr

pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

Data Acquisition: Obtain the infrared spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Data Processing: A background spectrum is collected and subtracted from the sample

spectrum to correct for atmospheric CO₂ and H₂O.

High-Resolution Mass Spectrometry (HRMS) Protocol
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Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

like acetonitrile or methanol.

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI), to generate molecular ions.

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight

or Orbitrap) to determine the exact mass of the molecular ion.

Formula Confirmation: Compare the measured exact mass to the calculated mass for the

molecular formula C₁₂H₁₇O₄P to confirm the elemental composition.[1]

Synthesis and Context
Understanding the synthesis and chemical relationships of Dimethyl (2-oxo-4-
phenylbutyl)phosphonate is vital for its study.

Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process.[1] The logical

flow of this synthesis is depicted below.

Phenylmethanol

Intermediate Phosphonate Ester

Reaction

Dimethyl Chlorophosphate Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Ester Exchange

4-Chlorobutyric Acid Ester

Click to download full resolution via product page

Synthetic route for Dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Relationship to Bimatoprost
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This phosphonate is a known impurity of Bimatoprost, a prostaglandin analogue. This

relationship is important in the context of pharmaceutical quality control.

Prostaglandin Analogues

Prostaglandin F2α

Bimatoprost
(Antiglaucoma Drug)

Structurally Related To

Dimethyl (2-oxo-4-phenylbutyl)phosphonate
(Bimatoprost Impurity 12)

Contains As Impurity

Click to download full resolution via product page

Contextual relationship of the target compound to Bimatoprost.

General Characterization Workflow
A standard workflow for the structural identification and characterization of a novel or

synthesized compound is illustrated below.
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Synthesized/Isolated Compound

HRMS
(Confirm Molecular Formula)

NMR Spectroscopy
(¹H, ¹³C, ³¹P)

(Elucidate Connectivity)

IR Spectroscopy
(Identify Functional Groups)

Thermal Analysis
(TGA/DSC)

(Assess Stability)

Optional

Structural Confirmation

Optional
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A typical workflow for chemical structure characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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